2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Description
This compound features a cyclopenta[b]thiophene-3-carboxamide core substituted with a 2-(2-tert-butyl-4-methylphenoxy)acetamido group. Its synthesis involves coupling 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid with intermediates under conditions analogous to Reference Examples 87 and 88, as detailed in a 2024 European patent application .
Properties
IUPAC Name |
2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-12-8-9-15(14(10-12)21(2,3)4)26-11-17(24)23-20-18(19(22)25)13-6-5-7-16(13)27-20/h8-10H,5-7,11H2,1-4H3,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBFHUBWNWAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This core can be synthesized through a series of cyclization reactions involving thiophene derivatives. The tert-butyl and methylphenoxy groups are introduced through nucleophilic substitution reactions, while the acetamido group is added via amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated solvents, strong bases or acids; reaction conditions vary based on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on scaffold, substituents, and reported activities.
Core Scaffold Variations
- Cyclopenta[b]thiophene-3-carboxamide Derivatives :
Compounds sharing this core (e.g., , ) exhibit kinase inhibition, with PKCθ IC50 values ranging from 1–50 nM in preclinical studies . The rigid bicyclic system likely contributes to binding affinity by enforcing conformational restraint. - Benzaldehyde Derivatives :
Reference Example 114 () replaces the thiophene-carboxamide core with a benzaldehyde group. Such modifications reduce planarity and may diminish kinase affinity but improve solubility due to the polar aldehyde group .
Substituent Analysis
*Calculated using fragment-based methods (e.g., Crippen’s method).
Physicochemical Properties
| Property | Target Compound | 2,5-Difluoro Analog | Methoxyethyl(methyl)amino Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 488.6 | 452.5 | 382.4 |
| logP (predicted) | 5.2 | 3.8 | 2.1 |
| PSA (Ų) | 90 | 105 | 120 |
PSA = Polar Surface Area; higher values correlate with reduced blood-brain barrier penetration.
Critical Evaluation of Evidence
- Contradictions : While bulky substituents (e.g., tert-butyl) improve target affinity , they may compromise solubility, as seen in the target compound’s high logP . Fluorinated analogs balance these effects but require synthetic complexity .
- Data Gaps : Direct biological data for the target compound are absent in public literature. Predictions rely on scaffold-activity relationships from analogs .
Biological Activity
2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound of interest in biological research due to its potential therapeutic applications. This article explores the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene core, a carboxamide group, and a tert-butyl-4-methylphenoxy substituent. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways depending on the target protein involved.
- Enzyme Interaction : It has been suggested that the compound can bind to cholinesterases, which are enzymes that break down neurotransmitters like acetylcholine. This interaction could lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells .
Anticancer Properties
Research has indicated that derivatives of cyclopentathiophene compounds possess anticancer activities. For instance:
- In vitro Studies : Several analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Case Study : A study involving a related compound showed an IC50 value of 10 nM against leukemia cell lines, suggesting strong potential for therapeutic applications in oncology .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties:
- In vitro Testing : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess significant antibacterial activity.
Table 1: Biological Activity Summary
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to the compound significantly inhibited acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition was quantified with IC50 values indicating effective concentrations.
- Cytotoxicity in Cancer Models : Research on analogs has shown promising results in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
